molecular formula C10H10ClNO2 B13101995 1-(3-Chloropyridin-2-YL)cyclobutanecarboxylic acid

1-(3-Chloropyridin-2-YL)cyclobutanecarboxylic acid

Cat. No.: B13101995
M. Wt: 211.64 g/mol
InChI Key: NKNIRKDNUGPLEL-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-2-YL)cyclobutanecarboxylic acid is an organic compound that features a cyclobutane ring attached to a carboxylic acid group and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropyridin-2-YL)cyclobutanecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloropyridine and cyclobutanecarboxylic acid.

    Reaction Conditions: The reaction is carried out under reflux conditions with a suitable solvent such as tert-butanol.

    Procedure: The mixture is heated to reflux, and the reactants are added dropwise. The reaction is allowed to proceed for a specified time, followed by cooling and pH adjustment using glacial acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropyridin-2-YL)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-(3-Chloropyridin-2-YL)cyclobutanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-2-YL)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The chloropyridine moiety can interact with receptors or enzymes, leading to various biological effects. The cyclobutane ring and carboxylic acid group contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloropyridin-2-YL)cyclobutanecarboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The combination of the cyclobutane ring and chloropyridine moiety makes it a valuable intermediate in various synthetic pathways and applications.

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

1-(3-chloropyridin-2-yl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H10ClNO2/c11-7-3-1-6-12-8(7)10(9(13)14)4-2-5-10/h1,3,6H,2,4-5H2,(H,13,14)

InChI Key

NKNIRKDNUGPLEL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=C(C=CC=N2)Cl)C(=O)O

Origin of Product

United States

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